(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
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Overview
Description
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is a chemical compound with the molecular formula C11H11BrF5NS and a molecular weight of 364.1728 . This compound is characterized by the presence of a bromine atom attached to a benzyl group and a pentafluoroethylsulfanyl group attached to an ethylamine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine typically involves multiple steps. One common method starts with the bromination of benzyl chloride to form 3-bromo-benzyl chloride. This intermediate is then reacted with 2-pentafluoroethylsulfanyl-ethylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine involves its interaction with specific molecular targets. The bromine and pentafluoroethylsulfanyl groups contribute to its reactivity and ability to form stable complexes with proteins and enzymes. These interactions can modulate the activity of biological pathways, making it useful in various biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- (3-Iodo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
- (3-Fluoro-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine
Uniqueness
(3-Bromo-benzyl)-(2-pentafluoroethylsulfanylethyl)-amine is unique due to the presence of both bromine and pentafluoroethylsulfanyl groups, which impart distinct chemical and physical properties. These groups enhance its reactivity and stability, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C11H11BrF5NS |
---|---|
Molecular Weight |
364.17 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H11BrF5NS/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2 |
InChI Key |
NPEWDOBLULFEOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CNCCSC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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